Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate

Description

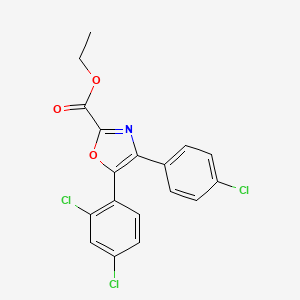

Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate is a heterocyclic compound featuring an oxazole core substituted with two chlorinated aryl groups at positions 4 and 5, along with an ethyl carboxylate ester at position 2.

Properties

Molecular Formula |

C18H12Cl3NO3 |

|---|---|

Molecular Weight |

396.6 g/mol |

IUPAC Name |

ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,3-oxazole-2-carboxylate |

InChI |

InChI=1S/C18H12Cl3NO3/c1-2-24-18(23)17-22-15(10-3-5-11(19)6-4-10)16(25-17)13-8-7-12(20)9-14(13)21/h3-9H,2H2,1H3 |

InChI Key |

UYXWXFRURXPVJS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=NC(=C(O1)C2=C(C=C(C=C2)Cl)Cl)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with 2,4-dichlorophenylacetic acid in the presence of a base, followed by cyclization with ethyl oxalyl chloride. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and temperatures ranging from 0°C to 100°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenyl rings, where nucleophiles replace the chlorine atoms.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The pathways involved can include signal transduction, gene expression, and metabolic processes. Detailed studies are required to elucidate the exact mechanisms and molecular targets.

Comparison with Similar Compounds

Data Table: Key Comparative Parameters

Biological Activity

Ethyl 4-(4-chlorophenyl)-5-(2,4-dichlorophenyl)oxazole-2-carboxylate is a compound of significant interest due to its biological activity, particularly in the context of its potential therapeutic applications. This article explores its synthesis, biological effects, structure-activity relationships, and relevant case studies.

The compound is synthesized through various methods involving the condensation of appropriate aromatic and heterocyclic precursors. The synthesis often includes reactions under controlled conditions to ensure high yield and purity. For instance, one method involves the use of ethyl isocyanoacetate and chlorobenzaldehyde derivatives under specific catalytic conditions to produce the desired oxazole derivative .

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₁₄Cl₃N₃O₂ |

| Molecular Weight | 372.67 g/mol |

| CAS Number | 849722-53-8 |

| Melting Point | Not specified |

Hypolipidemic Effects

Research has demonstrated that derivatives of oxazole compounds, including this compound, exhibit hypolipidemic activities. A related compound was shown to significantly reduce serum cholesterol and triglyceride levels in both normal and hereditary hyperlipidemic rats. Specifically, at a dosage of 0.05% in their diet, it reduced cholesterol levels by approximately 23% and triglycerides by 35% in normal rats .

Antiplatelet Activity

In vitro studies have indicated that this compound can inhibit platelet aggregation, which suggests a potential role in cardiovascular health by normalizing hyperaggregability in hyperlipidemic plasma . This action is crucial as it may contribute to the prevention of thrombotic events.

Structure-Activity Relationship (SAR)

The biological activities of this compound can be linked to its chemical structure. The presence of the chlorophenyl groups is believed to enhance lipophilicity, which may facilitate better interaction with biological membranes and target sites. The oxazole ring contributes to the compound's overall stability and reactivity.

Key Findings from Research

- Dose-Dependent Effects : The hypolipidemic effects were noted to be more pronounced in hereditary hyperlipidemic models compared to normal models.

- Mechanism of Action : The inhibition of platelet aggregation suggests a mechanism involving modulation of signaling pathways related to platelet activation.

- Comparative Studies : Similar compounds with different substitutions on the oxazole ring were evaluated, highlighting that specific substitutions can enhance or diminish biological activity.

Study on Hypolipidemic Activity

In a controlled study involving Sprague-Dawley rats, this compound was administered alongside a high-fat diet. The results indicated significant reductions in lipid profiles after treatment periods ranging from two to four weeks. The study concluded that the compound holds promise as a therapeutic agent for managing dyslipidemia .

Antiplatelet Study

Another investigation focused on the antiplatelet properties of this compound. Using platelet-rich plasma from healthy volunteers, it was found that at certain concentrations, the compound effectively reduced platelet aggregation induced by collagen and ADP. This effect was attributed to alterations in intracellular calcium levels and thromboxane A2 production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.